![molecular formula C18H17NO3 B2824868 3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid CAS No. 870693-10-0](/img/structure/B2824868.png)
3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Attached to this indole group is a propanoic acid group, which is a three-carbon chain with a carboxylic acid functional group at one end . The compound also contains a methoxyphenyl group, which consists of a benzene ring with a methoxy (-OCH3) group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the indole, propanoic acid, and methoxyphenyl groups. These groups each contribute different properties to the molecule, such as aromaticity (from the benzene and indole rings), polarity (from the carboxylic acid and methoxy groups), and potential for hydrogen bonding (from the carboxylic acid group) .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The aromatic rings could contribute to the compound’s stability and possibly its color .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study synthesized Schiff bases containing an indole group, including compounds related to 3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid. These compounds demonstrated remarkable antimicrobial activity, highlighting their potential use in antimicrobial applications (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Inhibitory Activity Against Urease Enzyme
Another study focused on the synthesis of novel indole-based oxadiazole scaffolds, which showed potent inhibitory potential against the urease enzyme. These findings suggest potential applications in addressing conditions where urease activity is a concern (Nazir et al., 2018).
Inhibition of Cytosolic Phospholipase A2α
Indole-based compounds structurally related to this compound were studied for their inhibitory activity against cytosolic phospholipase A2α, a group IVA phospholipase A2. This enzyme is involved in inflammatory processes, suggesting potential applications of these compounds in treating inflammation-related conditions (Tomoo et al., 2014).
Potential in Medicinal Chemistry
A study on the synthesis and characterization of divalent metal ion complexes with a ligand derived from this compound indicates potential applications in medicinal chemistry, particularly in the development of new therapeutic agents (Sarhan, Ibrahem, & Khalaf, 2022).
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These effects can lead to downstream changes in cellular function and overall organism health.
Pharmacokinetics
The compound’s solubility in ethanol, ether, and acetic acid, and its insolubility in water , may influence its bioavailability and pharmacokinetic properties.
Result of Action
Indole derivatives are known to have diverse biological activities , which suggests that this compound could have a wide range of molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid. For instance, the compound’s solubility characteristics suggest that the presence of certain solvents in the environment could impact its action and efficacy.
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-22-13-8-6-12(7-9-13)18-15(10-11-17(20)21)14-4-2-3-5-16(14)19-18/h2-9,19H,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYISILBMVSEZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2824786.png)
![2-Cyclopentylsulfanyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2824789.png)

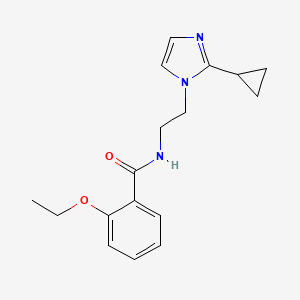
![5-(2-methoxyethyl)-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2824793.png)
![3-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2824794.png)
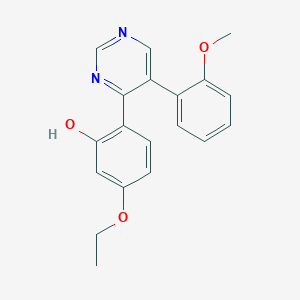
![1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2824797.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2824798.png)
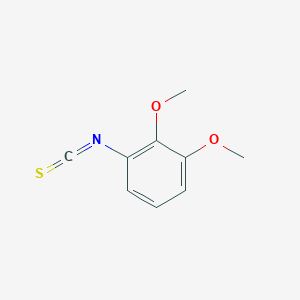
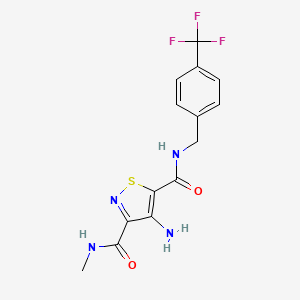
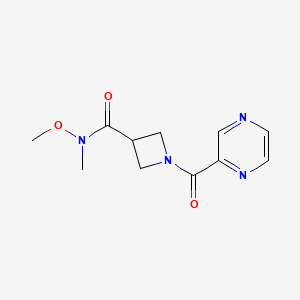
![Methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2824807.png)
![N-butyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2824808.png)